5-Fluoro-6-(4-fluorophenyl)picolinic acid
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Overview
Description
5-Fluoro-6-(4-fluorophenyl)picolinic acid is an organic compound with the molecular formula C12H7F2NO2 It is a derivative of picolinic acid, characterized by the presence of fluorine atoms on both the pyridine ring and the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(4-fluorophenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoropyridine-2-carbaldehyde and 4-fluorobenzene.
Reaction Conditions: The key step involves a Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(4-fluorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Fluoro-6-(4-fluorophenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(4-fluorophenyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their structure and function. For example, it may inhibit the activity of zinc finger proteins by binding to zinc ions, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridine-2-carbaldehyde: A precursor in the synthesis of 5-Fluoro-6-(4-fluorophenyl)picolinic acid.
4-Fluorobenzene: Another precursor used in the synthesis.
Picolinic Acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of fluorine atoms on both the pyridine and phenyl rings, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H7F2NO2 |
---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
5-fluoro-6-(4-fluorophenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-1-7(2-4-8)11-9(14)5-6-10(15-11)12(16)17/h1-6H,(H,16,17) |
InChI Key |
ZWBGKBSWTAXKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)C(=O)O)F)F |
Origin of Product |
United States |
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